5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a chlorophenyl group and a fluorobenzylsulfanyl group attached to a pyrimidine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.
Attachment of the Fluorobenzylsulfanyl Group: The fluorobenzylsulfanyl group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction using 4-fluorobenzyl halides and a thiol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)thio]pyrimidine
- 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)oxy]pyrimidine
- 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)amino]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine is unique due to the presence of both chlorophenyl and fluorobenzylsulfanyl groups, which impart distinct chemical properties and potential biological activities. The combination of these groups in a single molecule can lead to enhanced potency, selectivity, and stability compared to similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-15-5-3-13(4-6-15)14-9-20-17(21-10-14)22-11-12-1-7-16(19)8-2-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCIZDYDJLTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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